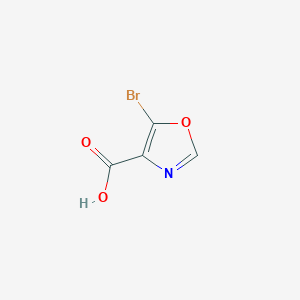
5-溴恶唑-4-羧酸
描述
“5-Bromooxazole-4-carboxylic acid” is a chemical compound with the molecular formula C4H2BrNO3 . It has a molecular weight of 209.04 .
Molecular Structure Analysis
The molecular structure of “5-Bromooxazole-4-carboxylic acid” can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .
Chemical Reactions Analysis
The chemical reactions involving “5-Bromooxazole-4-carboxylic acid” can be analyzed using the principles of volumetric chemical analysis, which involves acid/base equilibria & titrations . This method is particularly useful in understanding the acid-base reactions in aqueous solutions .
Physical and Chemical Properties Analysis
“5-Bromooxazole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in a refrigerator and its shipping temperature is room temperature .
科学研究应用
1. 合成和库生成
5-溴恶唑-4-羧酸在有机化学领域发挥着重要作用,特别是在复杂分子的合成中。Robins 等人(2007 年)展示了其在合成 5-氨基甲酰基-3-巯基甲基异恶唑-4-羧酸中的用途,该过程用于生成一个包含 90 种类药物异恶唑的多种化合物库 (Robins 等,2007)。
2. 鈴木-宮浦偶聯反應配偶体
在 4,5-二取代恶唑的合成中,该化合物作为关键中间体。Li 等人(2007 年)发现,在此过程中产生的 4-溴恶唑是鈴木-宮浦偶聯反應中与芳基硼酸的有效配偶体,这是许多有机合成中的关键步驟 (Li、Buzon 和 Zhang,2007)。
3. 卤素舞蹈重排機制的深入探討
Proust 等人(2011 年)提供了對碘代惡唑的鹵素舞蹈重排機制的深入探討,這是一個也與 5-溴惡唑相關的過程。此反應對於合成 4-碘代惡唑和了解類似化合物的行為至關重要 (Proust、Chellat 和 Stambuli,2011)。
4. 釕催化的肽模擬物合成
Ferrini 等人(2015 年)強調了類似惡唑化合物在釕催化的 5-氨基-1,2,3-三唑-4-羧酸酯合成中的應用。這些化合物對於為肽模擬物和生物活性化合物創建基於三唑的支架至關重要 (Ferrini 等,2015)。
5. 光譜學和結構研究
Yu 等人(2015 年)進行了一項研究,重點關注包括 4-溴異惡唑在內的雜環化合物的 13C NMR 光譜,以更好地了解它們的化學結構和性質。這項研究提供了有關溴代惡唑衍生物的電子和結構方面的重要信息 (Yu 等,2015)。
安全和危害
未来方向
作用机制
Mode of Action
The mode of action of 5-Bromooxazole-4-carboxylic acid is not well-documented. As an oxazole derivative, it may share some of the properties of other oxazole compounds. Oxazoles are known to participate in various chemical reactions, including nucleophilic substitution . .
Biochemical Pathways
Oxazole derivatives have been found in bioactive fungal metabolites, suggesting they may play a role in the biochemistry of certain fungi . .
Pharmacokinetics
According to one source, it has high gastrointestinal absorption and is permeable to the blood-brain barrier . .
生化分析
Biochemical Properties
5-Bromooxazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic flux and altering metabolite levels . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-Bromooxazole-4-carboxylic acid on cellular processes are diverse and significant. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Bromooxazole-4-carboxylic acid can modulate the expression of specific genes, leading to changes in cellular behavior . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 5-Bromooxazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . Furthermore, 5-Bromooxazole-4-carboxylic acid can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromooxazole-4-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromooxazole-4-carboxylic acid remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 5-Bromooxazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Bromooxazole-4-carboxylic acid exerts its optimal effects without causing harm.
Metabolic Pathways
5-Bromooxazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of metabolites . The interactions of 5-Bromooxazole-4-carboxylic acid with metabolic pathways highlight its potential as a tool for studying metabolic regulation and its implications for cellular function.
Transport and Distribution
The transport and distribution of 5-Bromooxazole-4-carboxylic acid within cells and tissues are critical for understanding its biochemical effects. This compound is transported across cellular membranes through specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 5-Bromooxazole-4-carboxylic acid within tissues also determines its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 5-Bromooxazole-4-carboxylic acid plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-Bromooxazole-4-carboxylic acid to particular subcellular regions can enhance its interactions with specific biomolecules, thereby modulating its biochemical effects.
属性
IUPAC Name |
5-bromo-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQVEWQTATBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721401 | |
| Record name | 5-Bromo-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240611-09-9 | |
| Record name | 5-Bromo-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)
![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
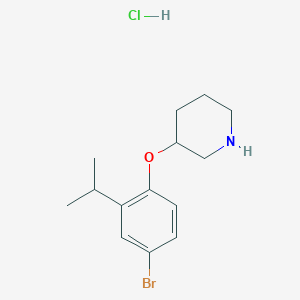
![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)

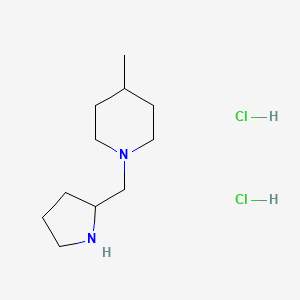
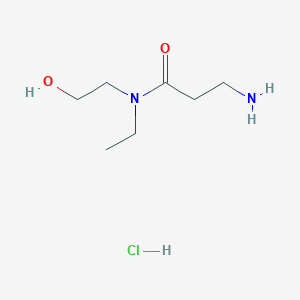
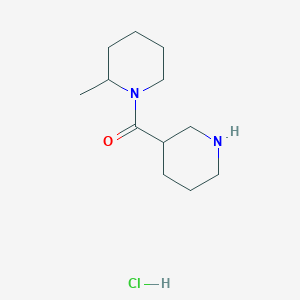

![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)


